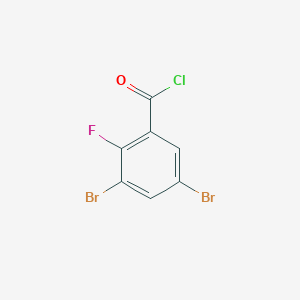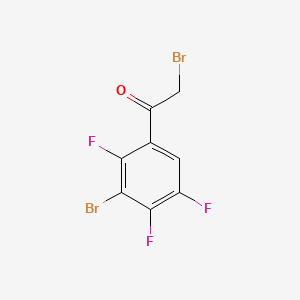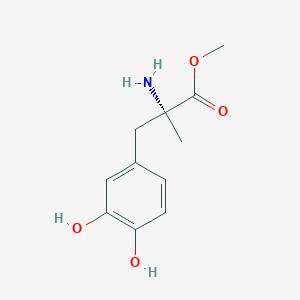
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: is a chiral fluorinated compound with a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol typically involves the fluorination of a pyrrolidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature allows for the exploration of stereospecific biological processes.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of products with improved performance characteristics.
Wirkmechanismus
The mechanism by which ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
- (S)-(1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol: Another chiral compound with a different ring structure.
- [(1R,2R,4S)-4-ethyl-2-methylcyclopentyl]methanol: A structurally related compound with different substituents.
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride: A salt form with similar properties.
Uniqueness: this compound stands out due to its specific fluorination and chiral configuration
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
GDLHZOVMBZPGEL-CRCLSJGQSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@H]1CO)F |
Kanonische SMILES |
C1C(CNC1CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)




![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)






![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)
